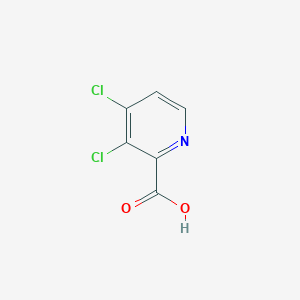
3,4-Dichloropicolinic acid
Vue d'ensemble
Description
3,4-Dichloropicolinic acid: is a chemical compound with the molecular formula C6H3Cl2NO2 and a molecular weight of 192. It is a derivative of picolinic acid, characterized by the presence of two chlorine atoms at the 3rd and 4th positions of the pyridine ring. This compound is known for its applications in various fields, including agriculture and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,4-Dichloropicolinic acid can be synthesized through the chlorination of picolinic acid derivatives. One common method involves the reaction of 3,4-dichloropyridine with carbon dioxide under specific conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination processes. The reaction conditions are carefully controlled to ensure high yield and purity. The compound is often produced under inert gas conditions (such as nitrogen or argon) at temperatures ranging from 2-8°C to prevent degradation .
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Dichloropicolinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide are commonly used in substitution reactions involving this compound.
Oxidation and Reduction Reactions: These reactions typically require specific catalysts and controlled environments.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of picolinic acid with different functional groups .
Applications De Recherche Scientifique
Chemistry: 3,4-Dichloropicolinic acid is used as an intermediate in the synthesis of various chemical compounds, including herbicides and pharmaceuticals. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is studied for its potential effects on plant growth and development. It is used in the development of herbicides that target specific pathways in plants .
Medicine: While not widely used in medicine, derivatives of this compound are explored for their potential therapeutic applications, particularly in the development of new drugs .
Industry: In the industrial sector, this compound is used in the production of herbicides and other agrochemicals. Its effectiveness in controlling broad-leaved weeds makes it a valuable component in agricultural formulations .
Mécanisme D'action
The mechanism of action of 3,4-Dichloropicolinic acid involves its interaction with specific molecular targets in plants. It acts as a synthetic auxin, mimicking the action of natural plant hormones. This leads to uncontrolled growth and eventually the death of the plant. The compound targets auxin receptors and disrupts normal cellular processes, leading to herbicidal effects .
Comparaison Avec Des Composés Similaires
3,6-Dichloropicolinic acid: Another derivative of picolinic acid with herbicidal properties.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar mode of action.
Uniqueness: 3,4-Dichloropicolinic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
3,4-dichloropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO2/c7-3-1-2-9-5(4(3)8)6(10)11/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZMKBLOQNTBOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Benzo[d]isoxazole-3-carboxylic Acid](/img/structure/B1333644.png)



